Fmoc-L-2-Fluoro-4-chlorophe

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-L-2-Fluoro-4-chlorophe is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.

科学的研究の応用

Biochemical Probing with Positron Emission Tomography : Fmoc amino acids like 4‐[18F]Fluoro‐L‐m‐tyrosine, a biochemical probe of striatal dopaminergic function, have been synthesized for positron emission tomography. They show selective decarboxylation in the brain, forming metabolites with implications in evaluating central dopaminergic mechanisms (Melega et al., 1989).

Solid-Phase Peptide Synthesis : The synthesis of photoactive peptides containing fluorinated residues like p-azidotetrafluorophenylalanine using solid-phase Fmoc chemistry demonstrates the utility of Fmoc amino acids in creating specialized peptides (Redman & Ghadiri, 2002).

Hydrogelators and Biomaterials : Recent focus has been on Fmoc amino acids in designing effective hydrogelators and biomaterials. A new Fmoc-protected amino acid, N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, was synthesized, revealing insights into noncovalent interactions and structural features relevant to biomedical research (Bojarska et al., 2020).

Antibacterial Composite Materials : Utilization of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, in the development of antibacterial and anti-inflammatory biomedical materials has shown significant advancements. These materials demonstrate antibacterial capabilities and are not cytotoxic toward mammalian cell lines (Schnaider et al., 2019).

Self-Assembly and Hydrogelation of Fluorinated Derivatives : Fmoc-protected aromatic amino acids derived from phenylalanine, including fluorinated derivatives, have been effective in hydrogel formation. Studies on C-terminal modification of these derivatives have provided insights into the influence of monomer/solvent interactions on self-assembly and hydrogelation (Ryan et al., 2011).

Applications in Nanotechnology and Biomedical Materials : Fmoc-modified amino acids and short peptides have shown potential in cell cultivation, bio-templating, drug delivery, catalytic, and therapeutic applications. Their self-organization properties make them suitable for the fabrication of functional materials (Tao et al., 2016).

特性

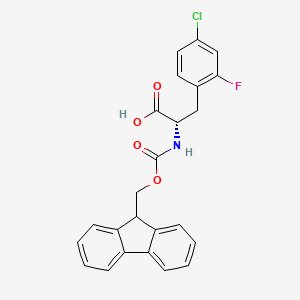

IUPAC Name |

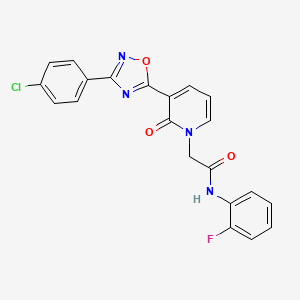

(2S)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGUFIDCGQXZES-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-2-Fluoro-4-chlorophe | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2807097.png)

![Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2807098.png)

![N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807099.png)

![({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B2807105.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2807106.png)

![Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate](/img/structure/B2807112.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2807116.png)

![2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2807117.png)